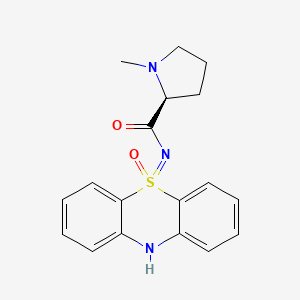![molecular formula C17H20FN3O4 B7353717 methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353717.png)
methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of imidazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl (methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Methyl (this compound)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and protect against neurodegenerative diseases. Additionally, it has been found to have a low toxicity profile, making it a potentially safe therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate in lab experiments is its potent antitumor activity, which makes it a suitable candidate for testing against various cancer cell lines. Additionally, its low toxicity profile makes it a potentially safe compound for use in animal models. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of methyl (methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Additionally, it may be beneficial to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, the development of more efficient synthesis methods and formulations may improve its efficacy and safety profile.
Métodos De Síntesis
The synthesis of methyl (methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate involves the reaction of 2-fluorophenol with 2-bromo-3-(1H-imidazol-5-yl)propanoic acid, followed by coupling with N-(tert-butoxycarbonyl)-L-valine and subsequent deprotection to yield the final product. This method has been reported to have a high yield and purity, making it a suitable method for the large-scale synthesis of this compound.
Aplicaciones Científicas De Investigación
Methyl (methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-3-14(25-15-7-5-4-6-12(15)18)16(22)21-13(17(23)24-2)8-11-9-19-10-20-11/h4-7,9-10,13-14H,3,8H2,1-2H3,(H,19,20)(H,21,22)/t13-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVKERVXJOKFHE-KWCCSABGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CC1=CN=CN1)C(=O)OC)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N[C@H](CC1=CN=CN1)C(=O)OC)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)

![2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)-1-[(2S,3S)-2-methyl-3-(trifluoromethyl)morpholin-4-yl]ethanone](/img/structure/B7353649.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![(5R,6S)-6-(5-azaspiro[3.4]octane-5-carbonyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7353658.png)
![5-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]amino]-1,3-thiazole-2-carboxamide](/img/structure/B7353666.png)

![(3S)-3-ethyl-4-[2-(4-methoxyphenoxy)-2-methylpropanoyl]-1,4-diazepan-2-one](/img/structure/B7353678.png)
![4-[[(2S)-2-methoxypropyl]sulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353685.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)

![methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353720.png)
![(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide](/img/structure/B7353725.png)
![(1R,2S)-2-methyl-2-phenyl-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B7353748.png)